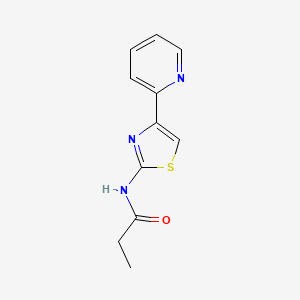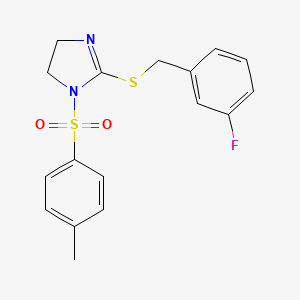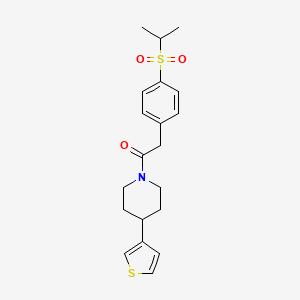
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl)benzenesulfonamides were synthesized and screened for their cytotoxic activity against the human breast cancer cell line (MCF-7) . Another study reported the synthesis of a novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), which was evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide valuable information about the chemical environment of the atoms in the molecule and the functional groups present.Chemical Reactions Analysis
In terms of chemical reactions, 4-(pyridin-4-yl)thiazol-2-amine (PTA) has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The study found that PTA is an effective corrosion inhibitor for mild steel in an acid medium .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Applications De Recherche Scientifique
1. Crystal Structure Analysis and Herbicidal Activity
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide derivatives have been explored for their crystal structure and potential herbicidal activity. A study synthesized and analyzed the crystal structure of various N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, including derivatives with this compound. These compounds displayed moderate to excellent herbicidal activity against crabgrass and barnyard grass, with some compounds achieving 100% inhibition (Yang et al., 2017).
2. Antimicrobial and Antitumor Studies
This compound and its related compounds have been investigated for their antimicrobial and antitumor properties. A study synthesized pyridine thiazole derivatives and their Zinc(II) complexes, demonstrating significant antimicrobial activity against various bacteria and antitumor effects against certain cancer cell lines. These findings suggest potential applications in developing new bioactive materials with novel properties (Zou et al., 2020).
3. Quantum Chemical Analysis and Tautomerism
Research on N-(pyridin-2-yl)thiazol-2-amine, closely related to this compound, revealed interesting quantum chemical properties. The study found that these compounds exhibit dynamic tautomerism and divalent N(I) character, contributing to their versatility in chemical and therapeutic applications (Bhatia et al., 2013).
4. Synthesis and Activity in Pyrimidine Derivatives
Another research area involves the synthesis of pyrimidine derivatives using N-(2-pyridyl) compounds as key intermediates, leading to the creation of various biologically active compounds. These derivatives have potential applications in drug development and biological studies (Fadda et al., 2013).
5. Inhibitor Development for Vascular Endothelial Growth Factor Receptor
Research has also explored substituted benzamides, like this compound, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown promising results in inhibiting kinase activity and demonstrating efficacy in cancer models (Borzilleri et al., 2006).
6. Copper Complexes and Antimicrobial Activity
The synthesis and evaluation of copper complexes involving pyridine-thiazole derivatives, similar to this compound, have been studied. These complexes exhibited significant antimicrobial activity and can be potential candidates for the development of new antimicrobial agents (Adhami et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide are Cyclin-Dependent Kinases (CDKs) , specifically CDK2, CDK4, and CDK6 . These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to the halting of cell proliferation, making them effective targets for cancer treatment .
Mode of Action
This compound interacts with its targets (CDK2, CDK4, and CDK6) through polar interactions , especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 . The nonpolar interaction with Ile10/12/19 is also critical for the differing potencies of the CDK2/4/6 inhibitors . This interaction leads to the inhibition of these kinases, thereby preventing cell cycle progression and proliferation .
Biochemical Pathways
The inhibition of CDK2, CDK4, and CDK6 disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these kinases for uncontrolled proliferation .
Pharmacokinetics
The compound’s effectiveness against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of CDK2, CDK4, and CDK6 by this compound leads to the disruption of the cell cycle, resulting in cell cycle arrest and apoptosis . This can lead to a decrease in cell proliferation, particularly in cancer cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(4-(pyridin-2-yl)thiazol-2-yl)propionamide has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6 . These kinases play crucial roles in cell cycle regulation, and their inhibition can have significant effects on cellular proliferation and function . The compound interacts with these enzymes through polar interactions, particularly electrostatic interactions .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibitory effects on CDKs . By inhibiting these enzymes, the compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that the compound could influence the phosphorylation level of the Rb protein, a key regulator of the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of CDKs . This binding inhibits the activity of the kinases, thereby influencing the phosphorylation of key proteins involved in cell cycle regulation . The binding interactions involve both polar and nonpolar interactions, with electrostatic interactions playing a particularly crucial role .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study reported that a related compound demonstrated significant inhibition of tumor growth in mouse models of acute myeloid leukemia .
Propriétés
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPCALGIYBSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[3-(Difluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2878782.png)



![2,4-Diamino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/no-structure.png)
![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)

amino]-1H-pyrrole-2,5-dione](/img/structure/B2878794.png)
![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2878795.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878801.png)
